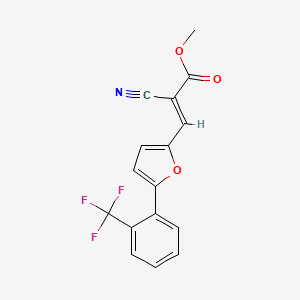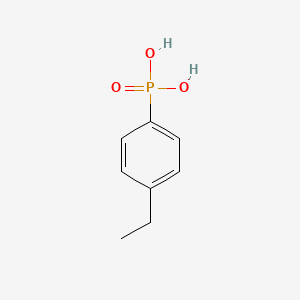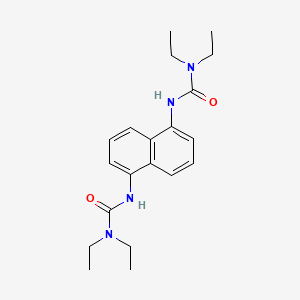![molecular formula C7H8O B11945675 Bicyclo[3.2.0]hept-3-en-2-one CAS No. 19093-11-9](/img/structure/B11945675.png)
Bicyclo[3.2.0]hept-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.0]hept-3-en-2-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone that features a fused cyclopentane and cyclopropane ring system. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hept-3-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes . Another method includes the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . These methods typically require specific reaction conditions, such as controlled pH and temperature, to achieve high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high-purity enantiomers, which are essential for various applications in pharmaceuticals and fine chemicals .
化学反应分析
Types of Reactions
Bicyclo[3.2.0]hept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the exo positions of the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and lipases are often used in chemoenzymatic processes.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
科学研究应用
Bicyclo[3.2.0]hept-3-en-2-one is widely used in scientific research due to its versatile reactivity and unique structure. Some of its applications include:
作用机制
The mechanism of action of bicyclo[3.2.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The specific pathways and molecular targets depend on the type of reaction and the enzyme involved .
相似化合物的比较
Bicyclo[3.2.0]hept-3-en-2-one can be compared with other similar bicyclic ketones, such as bicyclo[3.1.1]hept-3-en-2-one (verbenone). While both compounds share a bicyclic structure, they differ in the arrangement of their ring systems and functional groups . This compound has a fused cyclopentane and cyclopropane ring system, whereas verbenone features a fused cyclohexane and cyclopropane ring system . These structural differences result in distinct reactivity and applications for each compound.
Similar Compounds
属性
CAS 编号 |
19093-11-9 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC 名称 |
bicyclo[3.2.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2 |
InChI 键 |
ITMJFAVBAXNCRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C1C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




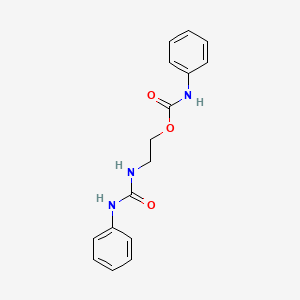
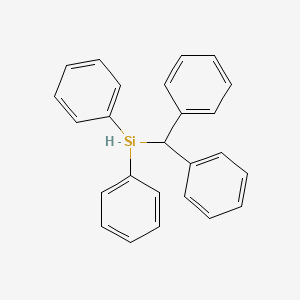
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
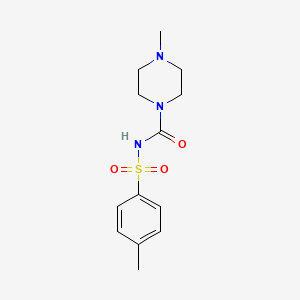
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

